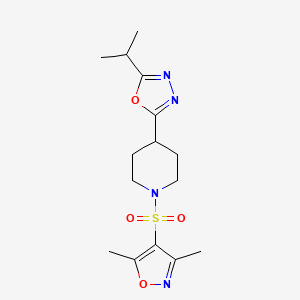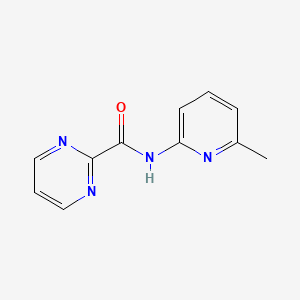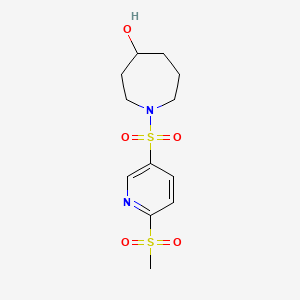
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol, also known as MS-8, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MS-8 belongs to the class of azepane derivatives and has been found to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol is not fully understood. However, it has been suggested that 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol may act by modulating the activity of GABA receptors in the brain. GABA receptors are known to play a key role in the regulation of neuronal excitability and are the target of many drugs used to treat neurological disorders.
Biochemical and Physiological Effects:
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to modulate the levels of neurotransmitters in the brain, including GABA, glutamate, and dopamine. 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has also been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. These effects suggest that 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol may have potential therapeutic applications in the treatment of neurological disorders, cancer, and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has also been shown to exhibit good solubility in a wide range of solvents, making it suitable for a variety of experimental conditions. However, 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has some limitations for lab experiments. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been found to exhibit some toxicity in animal studies, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol. One potential area of research is the development of new derivatives of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol. This could involve the use of advanced techniques such as molecular modeling and proteomics. Finally, there is a need for further preclinical and clinical studies to evaluate the potential therapeutic applications of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol in humans.
Conclusion:
In conclusion, 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol is a compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticonvulsant, anxiolytic, and analgesic activities. 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been optimized to yield high purity and good yields. However, 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has some limitations for lab experiments, including its relatively high cost and toxicity. There are several future directions for the study of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol, including the development of new derivatives and the investigation of its molecular mechanisms of action.
Méthodes De Synthèse
The synthesis of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol involves the reaction of 3-chloro-6-methylpyridine-2-sulfonyl chloride with azepane-4-ol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted into 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol by the addition of a reducing agent. The synthesis of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been optimized to yield high purity and good yields.
Applications De Recherche Scientifique
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic activities. 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its diverse biological activities, 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been considered as a potential lead compound for the development of new drugs.
Propriétés
IUPAC Name |
1-(6-methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-20(16,17)12-5-4-11(9-13-12)21(18,19)14-7-2-3-10(15)6-8-14/h4-5,9-10,15H,2-3,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJBTQVOLVTHAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N2CCCC(CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[(2Z)-2-[(4-ethylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2385852.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2385854.png)
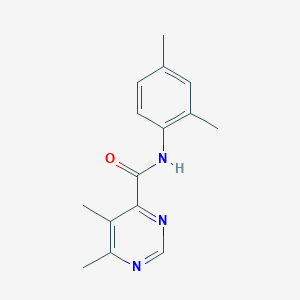
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-cyclohexylacetamide](/img/structure/B2385859.png)
![7-Chloro-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B2385860.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2385861.png)
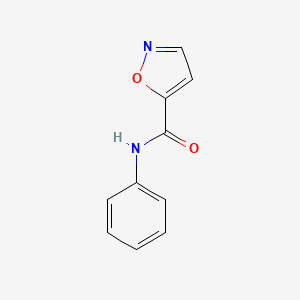
![N-(3-chlorophenyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2385866.png)
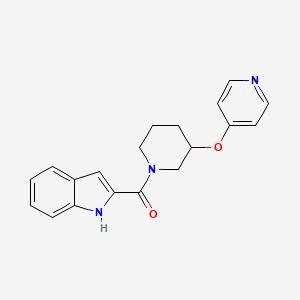
![6-(cinnamylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2385872.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2385873.png)
